1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one
Description
1-{[4-(4-Methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound featuring a benzo[f]chromen-3-one core linked via a methyl group to a piperazine ring substituted with a 4-methoxyphenyl group. The benzo[f]chromen-3-one moiety contributes to π-π stacking interactions, while the 4-methoxyphenylpiperazine group may modulate receptor affinity and pharmacokinetic properties.
Properties
IUPAC Name |
1-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-29-21-9-7-20(8-10-21)27-14-12-26(13-15-27)17-19-16-24(28)30-23-11-6-18-4-2-3-5-22(18)25(19)23/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGKKTWCCXTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methoxyphenyl group through a Mannich reaction, which involves the condensation of formaldehyde, methoxybenzene, and piperazine.
Coupling with Benzochromenone: The functionalized piperazine is then coupled with a benzochromenone derivative under basic conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-throughput synthesis and purification techniques.
Chemical Reactions Analysis
1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzochromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one exhibit antidepressant-like effects. A study demonstrated that derivatives of piperazine can modulate serotonin receptors, which are critical in mood regulation. The methoxy group may play a role in enhancing receptor affinity and selectivity.
Anticancer Properties
There is growing interest in the anticancer potential of benzochromene derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth. For instance, similar benzochromene derivatives have been reported to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of piperazine-containing compounds suggest that they may possess significant antibacterial activity. A related study evaluated the antibacterial effects of various piperazine derivatives against Gram-positive and Gram-negative bacteria, demonstrating promising results against pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study published in Asian Journal of Chemistry explored the synthesis and antidepressant activity of piperazine derivatives, including those structurally similar to our compound. The study utilized behavioral models in rodents to assess the efficacy, revealing significant reductions in depressive-like behaviors when administered at specific dosages.
Case Study 2: Anticancer Mechanisms
Research conducted on benzochromene derivatives highlighted their ability to inhibit tumor growth through apoptosis induction. The study utilized various cancer cell lines, demonstrating that compounds structurally akin to this compound effectively suppressed cell viability via mitochondrial pathways.
Case Study 3: Antimicrobial Efficacy
In a comparative analysis, several piperazine derivatives were tested for their antimicrobial properties against common bacterial strains. Results indicated that certain modifications to the piperazine ring enhanced antibacterial activity significantly, suggesting potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the benzochromenone core can interact with enzymes involved in oxidative stress pathways . These interactions can modulate various biological processes, making the compound a potential candidate for drug development.
Comparison with Similar Compounds
Piperazine Substituent Modifications
- 4-Methoxyphenyl vs. 4-Fluorophenyl : The target compound’s 4-methoxyphenyl group may enhance electron-donating properties and hydrogen-bonding capacity compared to the 4-fluorophenyl analog, which could improve interactions with hydrophobic receptor pockets . Fluorine substitution often increases metabolic stability and membrane permeability, suggesting the fluoro analog might exhibit superior pharmacokinetics .
- Benzyl vs. Aryl Substituents : Derivatives like 4d and 4g (Table 1) replace the methyl linker with a propoxy group and incorporate benzyl substituents (e.g., hydroxybenzyl, methylbenzyl) on the piperazine. These modifications likely alter spatial orientation and hydrogen-bonding networks, impacting receptor selectivity .
Linker Variations
- Methyl vs. Propoxy/Carbonyl Linkers: The methyl linker in the target compound provides a shorter, more rigid connection between the chromenone and piperazine moieties compared to the flexible propoxy or carbonyl linkers in analogs .
Core Structure Differences
- Benzo[f]chromen-3-one vs. Chromen-2-one : The benzo[f]chromen-3-one core in the target compound has an extended aromatic system compared to simpler chromen-2-one derivatives (e.g., 4d, 4g). This could enhance π-π interactions with aromatic residues in enzymes or receptors, improving binding affinity .
Pharmacological Implications
Although direct data for the target compound are lacking, structurally related piperazine-chromenone hybrids demonstrate apoptotic activity (e.g., sigma-2 receptor agonists like CB-64D) . These ligands induce caspase-independent apoptosis in breast cancer cells, suggesting the target compound’s piperazine moiety may confer similar mechanistic pathways . Additionally, fluorinated analogs (e.g., the 4-fluorophenyl derivative) could synergize with antineoplastic agents, as seen with CB-184 and doxorubicin .
Biological Activity
1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[f]chromen-3-one core and a piperazine moiety substituted with a methoxyphenyl group. The molecular formula is , with a molecular weight of approximately 393.49 g/mol.
Antidepressant Activity
Research indicates that derivatives of piperazine, including those with methoxy substitutions, exhibit significant interactions with serotonin receptors. Specifically, this compound has been shown to act as an antagonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. In behavioral models, this compound demonstrated antidepressant-like effects, suggesting its potential utility in treating depression and anxiety disorders .
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of similar piperazine derivatives against various bacterial strains. Compounds with structural similarities to this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Antitumor Activity
Preliminary investigations into the antitumor effects of this compound have suggested cytotoxicity against several cancer cell lines. The presence of the benzo[f]chromen moiety is believed to enhance its interaction with cellular targets involved in proliferation and apoptosis. In vitro studies demonstrated that the compound induces apoptosis in cancer cells, highlighting its potential as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Its affinity for serotonin receptors (5-HT1A and 5-HT2) suggests a role in modulating neurotransmitter systems associated with mood and anxiety .
- Antimicrobial Mechanisms : The compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways essential for bacterial survival .
- Induction of Apoptosis : The antitumor activity is likely mediated through pathways that trigger programmed cell death, possibly involving caspase activation and mitochondrial dysfunction .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
